[Methylthio]acetate
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Overview
Description
It is a thioether ester and is considered important in the aroma profiles of certain fruits, such as Cucumis melo (melon) and strawberries . This compound is known for its distinctive sulfurous odor and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
[Methylthio]Acetate can be synthesized through several methods. One common synthetic route involves the esterification of acetic acid with methanethiol in the presence of a catalyst. The reaction typically occurs under acidic conditions and requires careful control of temperature and pressure to optimize yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. These processes often involve the use of continuous reactors to maintain consistent reaction conditions and maximize production efficiency. The use of advanced catalysts and purification techniques ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[Methylthio]Acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted esters .
Scientific Research Applications
[Methylthio]Acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its role in the aroma profiles of fruits and its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the flavor and fragrance industry to impart sulfurous notes to various products
Mechanism of Action
The mechanism of action of [Methylthio]Acetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(methylthio)acetate
- 3-(Methylthio)propanal
- 2-(Methylthio)ethyl acetate
- 3-(Methylthio)ethyl propanoate
- 3-(Methylthio)propyl acetate
Uniqueness
[Methylthio]Acetate is unique due to its specific sulfurous odor and its role in the aroma profiles of certain fruits. Its chemical structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C3H5O2S- |
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Molecular Weight |
105.14 g/mol |
IUPAC Name |
2-methylsulfanylacetate |
InChI |
InChI=1S/C3H6O2S/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |
InChI Key |
HGTBAIVLETUVCG-UHFFFAOYSA-M |
SMILES |
CSCC(=O)[O-] |
Canonical SMILES |
CSCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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